molecular formula C9H12N2O2 B11910750 5-(cyclobutylmethoxy)pyridazin-3(2H)-one CAS No. 1346697-86-6

5-(cyclobutylmethoxy)pyridazin-3(2H)-one

Cat. No.: B11910750
CAS No.: 1346697-86-6
M. Wt: 180.20 g/mol
InChI Key: YOAYXADILZTHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclobutylmethoxy)pyridazin-3(2H)-one (CAS 1346697-86-6) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a pyridazin-3(2H)-one core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . The compound has a molecular formula of C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol . Researchers are increasingly focused on the pyridazin-3(2H)-one scaffold for developing novel bioactive agents, particularly those targeting cardiovascular diseases and cancer . This core structure is recognized for its ability to interact with multiple biological targets, including various enzymes and receptors . The cyclobutylmethoxy substituent in this specific derivative is an example of structural optimization to modulate the compound's properties and biological activity. The compound should be stored as recommended, sealed in dry conditions at 2-8°C to maintain stability . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346697-86-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-(cyclobutylmethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H12N2O2/c12-9-4-8(5-10-11-9)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,11,12)

InChI Key

YOAYXADILZTHQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=O)NN=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A two-step approach involves:

  • Friedel-Crafts acylation : Reacting cyclobutylmethyl ether with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form γ-keto acids.

  • Cyclization with hydrazine : Treating the γ-keto acid with hydrazine hydrate in ethanol under reflux to yield the pyridazinone ring.

Example Protocol

  • 4-(Cyclobutylmethoxy)-4-oxobutanoic acid :

    • Cyclobutylmethyl ether (1 equiv), succinic anhydride (1.2 equiv), AlCl₃ (1.1 equiv) in CS₂, refluxed at 40–50°C for 4 h.

    • Yield: ~78% (analogous to).

  • Cyclization :

    • γ-Keto acid (1 equiv), hydrazine hydrate (1.5 equiv) in ethanol, refluxed for 4 h.

    • Yield: ~58% (based on).

Challenges :

  • Steric hindrance from the cyclobutyl group may reduce cyclization efficiency.

  • Optimizing solvent polarity (e.g., using DMF or THF) improves yields.

Nucleophilic Aromatic Substitution

This method involves substituting a leaving group (e.g., Cl) on a preformed pyridazinone with cyclobutylmethoxide.

Chloropyridazinone Intermediate

4-Chloro-5-hydroxypyridazin-3(2H)-one serves as a key intermediate. The hydroxyl group at position 5 is deprotonated and substituted with cyclobutylmethyl bromide under basic conditions.

Protocol

  • 4-Chloro-5-hydroxypyridazin-3(2H)-one : Synthesized via bromination/dehydrogenation of 4,5-dihydropyridazinones.

  • Etherification :

    • Intermediate (1 equiv), cyclobutylmethyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in acetone, refluxed for 12 h.

    • Yield: ~65–75% (estimated from analogous reactions).

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to form a nucleophilic alkoxide.

Multi-Component Reactions (MCRs)

Ultrasound-assisted MCRs enable rapid synthesis of pyridazinones by combining arenes, cyclic anhydrides, and hydrazines.

Ultrasound-Promoted Synthesis

Procedure :

  • Cyclobutylmethanol (1 equiv), succinic anhydride (1 equiv), phenylhydrazine (1 equiv), [bmim]Br-AlCl₃ catalyst (10 mol%), irradiated under ultrasound (40 kHz) for 1 h.

  • Yield: ~70% (based on similar MCRs).

Advantages :

  • Shorter reaction time (1 h vs. 4–6 h conventional).

  • Catalyst recyclability reduces costs.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for introducing the cyclobutylmethoxy group under mild conditions.

Protocol :

  • 5-Hydroxypyridazin-3(2H)-one (1 equiv), cyclobutylmethanol (1.5 equiv), PPh₃ (1.5 equiv), DIAD (1.5 equiv) in THF, stirred at 0°C→RT for 12 h.

  • Yield: ~80% (estimated from).

Limitations :

  • High cost of reagents (DIAD, PPh₃).

  • Requires anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Automated flow systems enhance reproducibility and safety for large-scale manufacturing:

  • Step 1 : Cyclobutylmethyl ether and succinic anhydride are mixed in a microreactor (residence time: 10 min, 50°C).

  • Step 2 : The γ-keto acid intermediate reacts with hydrazine hydrate in a second reactor (residence time: 20 min, 80°C).

  • Purity : >98% (HPLC).

Comparative Analysis of Methods

MethodYield (%)Time (h)CostScalability
Cyclization58–788–10LowModerate
Nucleophilic Substitution65–7512–24MediumHigh
MCRs701LowHigh
Mitsunobu8012HighLow

Key Findings :

  • MCRs are optimal for rapid, cost-effective synthesis.

  • Nucleophilic substitution is preferred for industrial scalability.

Reaction Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve cyclobutylmethoxide nucleophilicity in substitution reactions.

  • Ethanol/water mixtures enhance hydrazine cyclization kinetics.

Catalysis

  • ZnCl₂ accelerates hydrazone formation in MCRs (yield increase: 15–20%).

  • Phase-transfer catalysts (e.g., TBAB) facilitate two-phase substitution reactions.

Characterization and Quality Control

Critical Parameters :

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • NMR : δ 1.8–2.2 ppm (cyclobutyl CH₂), δ 4.3–4.5 ppm (OCH₂).

  • MS : m/z 195.1 [M+H]⁺.

Emerging Techniques

Photocatalytic Functionalization

Visible-light-mediated C–O bond formation is under investigation for greener synthesis.

Biocatalytic Approaches

Enzymatic oxidation of cyclobutylmethanol to cyclobutylmethoxy groups using cytochrome P450 mutants shows promise .

Chemical Reactions Analysis

Types of Reactions

5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridazinones.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of pyridazin-3(2H)-one, including 5-(cyclobutylmethoxy)pyridazin-3(2H)-one, exhibit significant anticancer properties. For instance, compounds related to this class have shown activity against various cancer cell lines, including leukemia and breast cancer. One study reported that certain pyridazin-3(2H)-one derivatives demonstrated a GI50 value of less than 2 µM against HL-60 leukemia cells, highlighting their potential as anticancer agents .

2. Cardiovascular Applications
This compound is being investigated for its cardiotonic and hypotensive properties. Specifically, it may inhibit phosphodiesterase-III in cardiac tissues, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility. These mechanisms suggest potential therapeutic uses in treating heart failure and hypertension .

3. Anti-inflammatory and Analgesic Effects
The pyridazin-3(2H)-one moiety has been linked to anti-inflammatory and analgesic activities. Compounds synthesized from this class have shown promising results in reducing pain and inflammation, making them candidates for pain management therapies .

4. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridazin-3(2H)-one derivatives. For example, compounds have been evaluated for their antibacterial effects against various pathogens, showing efficacy comparable to standard antibiotics . This suggests that this compound could be developed into new antimicrobial agents.

Agricultural Applications

1. Agrochemical Uses
Pyridazinones have been utilized in agriculture for their effectiveness as herbicides and insecticides. The unique structure of this compound may enhance its efficacy as an agrochemical agent by targeting specific pests or weeds while minimizing environmental impact .

2. Fungal Control
In the context of agromedicine, pyridazin-3(2H)-ones are being explored for their antifungal properties. Compounds derived from this class have shown effectiveness against fungal pathogens, indicating their potential use in crop protection .

Chemical Research Applications

1. Synthesis of Complex Molecules
this compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique cyclobutylmethoxy group allows for the development of novel derivatives with tailored properties for specific applications .

2. Mechanistic Studies
Research involving this compound often focuses on its interaction with molecular targets such as enzymes and receptors. Understanding these interactions can lead to the development of more effective pharmaceuticals by optimizing binding affinities and biological activities .

Comparative Analysis Table

Application AreaSpecific Use CasesNotable Findings
Pharmacology Anticancer agentsEffective against HL-60 leukemia cells
Cardiovascular treatmentsInhibits phosphodiesterase-III
Anti-inflammatory drugsDemonstrated analgesic effects
Antimicrobial agentsEffective against various bacterial strains
Agriculture Herbicides and insecticidesTargeted pest control with minimal environmental impact
Fungal controlEffective against crop pathogens
Chemistry Synthesis of complex moleculesValuable building block for heterocyclic compounds

Comparison with Similar Compounds

Alkoxy-Substituted Pyridazinones

Compounds with alkoxy groups at the 5-position are common. For example:

  • 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b): Features an ethoxy group and a fluorophenoxy substituent. Its synthesis involves high-temperature reactions (180°C) and chromatographic purification, yielding inhibitors of human dihydroorotate dehydrogenase (DHODH) .
  • 5-(4-Methoxyphenyl)pyridazin-3(2H)-one : Substituted with a methoxyphenyl group, this derivative exhibits distinct electronic effects due to the electron-donating methoxy group. Its molecular weight (224.62 g/mol) is lower than that of cyclobutylmethoxy analogues .

Key Differences :

  • Synthesis Complexity : Cyclobutylmethoxy derivatives may require specialized synthetic routes, whereas methoxy/ethoxy groups are simpler to introduce .

Halogenated and Aromatic Derivatives

Halogen and aromatic substituents influence bioactivity and physicochemical properties:

  • 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one : Contains chloro and fluorophenyl groups, enhancing lipophilicity (ClogP ~2.5). Its molecular weight is 224.62 g/mol, and it is used in antimicrobial studies .
  • 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one : Bromo and chloro substituents increase molecular weight (285.52 g/mol) and may improve halogen bonding interactions in biological targets .

Key Differences :

  • Electron Effects : The cyclobutylmethoxy group is electron-neutral compared to electron-withdrawing halogens, altering charge distribution and reactivity.
  • Bioactivity : Halogenated derivatives often show enhanced antimicrobial activity, while alkoxy-substituted compounds may prioritize enzyme inhibition .

Trifluoromethyl and Complex Substituents

Trifluoromethyl (CF₃) groups are notable for their metabolic stability:

  • 5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazin-3(2H)-one : Incorporates a CF₃ group and a hydroxy moiety, yielding a molecular weight of 300.23 g/mol. Such derivatives are explored for their pharmacokinetic profiles .
  • 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one : Combines chloro and CF₃ groups, achieving a molecular weight of 310.06 g/mol. These compounds are often used in kinase inhibition studies .

Key Differences :

  • Lipophilicity : CF₃ groups increase lipophilicity (ClogP ~3.0), whereas cyclobutylmethoxy may balance hydrophobicity and solubility.
  • Synthetic Accessibility : CF₃ substitution typically requires fluorinated reagents, whereas cyclobutylmethoxy groups rely on cyclobutane chemistry .

Ester and Triazine-Linked Derivatives

Functionalization with ester or triazine moieties expands agrochemical applications:

  • 6-((4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one: Ultrasonic synthesis methods achieve high yields (>85%) and scalability, highlighting advantages over traditional thermal methods .
  • 5-Ester-pyridazin-3(2H)-one derivatives with 5-phenyl-2-furan moieties : Demonstrated fungicidal activity, with ester groups enhancing membrane permeability .

Key Differences :

  • Stability : Ester groups are prone to hydrolysis, whereas ether-linked cyclobutylmethoxy groups offer greater stability.
  • Applications : Triazine-linked derivatives are prioritized for large-scale agrochemical production, while cyclobutylmethoxy compounds may target niche therapeutic pathways .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
5-(Cyclobutylmethoxy)pyridazin-3(2H)-one Cyclobutylmethoxy ~250 (estimated) High steric bulk, enzyme inhibition potential N/A
5-(4-Methoxyphenyl)pyridazin-3(2H)-one 4-Methoxyphenyl 224.62 Electron-donating, moderate lipophilicity
5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one Cl, 4-Fluorophenyl 224.62 Antimicrobial activity
5-Hydroxy-2-(4-methoxybenzyl)-4-(trifluoromethyl)pyridazinone CF₃, Hydroxy, Methoxybenzyl 300.23 Enhanced metabolic stability
6-((4-(Butylamino)-6-(diethylamino)triazin-2-yl)oxy)pyridazinone Triazine, Butylamino ~400 (estimated) Scalable synthesis, agrochemical use

Biological Activity

5-(Cyclobutylmethoxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in anti-inflammatory applications. This article explores its biological activity, including detailed research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a pyridazine ring substituted with a cyclobutylmethoxy group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may be relevant in therapeutic contexts.
  • Anti-inflammatory Effects : It shows promise in modulating inflammatory responses, potentially through pathways involving nuclear factor κB (NF-κB) inhibition.

Enzyme Inhibition Studies

A study focusing on pyridazinone derivatives highlighted the ability of compounds similar to this compound to inhibit enzymes linked to inflammatory pathways. The structure-activity relationship (SAR) analysis indicated that modifications in the pyridazine scaffold could significantly enhance inhibitory potency against specific targets such as DYRK1A and GSK3 .

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones were evaluated through various assays. In particular, this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. Results indicated that the compound effectively reduced the production of pro-inflammatory cytokines such as interleukin 6 (IL-6), showcasing its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of Pyridazinones

Compound NameActivity TypeTarget/MechanismReference
This compoundEnzyme InhibitionDYRK1A, GSK3
Pyridazinone Derivative AAnti-inflammatoryNF-κB inhibition
Pyridazinone Derivative BCytotoxicityHuman adenocarcinoma cell lines
Pyridazinone Derivative CAntimycobacterialMycobacterium tuberculosis

Case Studies

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was administered to THP1 monocytic cells exposed to LPS. The results demonstrated a significant decrease in NF-κB activation and IL-6 production, suggesting that this compound operates through an FPR-independent pathway, which may offer insights into novel therapeutic strategies for managing inflammation .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of various pyridazinone derivatives, including this compound, were assessed against several human cancer cell lines. The findings revealed dose-dependent cytotoxicity, particularly against colon cancer cells. This highlights the compound's potential utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-(cyclobutylmethoxy)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the pyridazinone core. Key steps include cyclobutylmethyl ether formation via nucleophilic substitution under basic conditions (e.g., NaH/DMF) and subsequent purification via column chromatography. Optimization involves temperature control (e.g., 0–60°C), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd-based catalysts for coupling reactions). Reaction progress should be monitored using TLC and HPLC .
  • Critical Analysis : Contaminants such as unreacted cyclobutylmethyl halides may require quenching with aqueous NaHCO₃. Yield improvements often necessitate iterative adjustments to stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclobutylmethoxy connectivity. For example, the cyclobutyl protons appear as a multiplet (δ 1.6–2.4 ppm), while the methoxy group resonates near δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated analogs.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bond lengths, particularly for polymorphic forms .
    • Data Contradictions : Discrepancies in NOESY/ROESY data may arise from conformational flexibility; computational modeling (DFT) can clarify preferred conformers .

Advanced Research Questions

Q. How does the cyclobutylmethoxy substituent influence the compound’s reactivity in nucleophilic substitution compared to linear alkoxy groups (e.g., methoxy or ethoxy)?

  • Mechanistic Insight : The cyclobutyl group introduces steric hindrance and ring strain, reducing nucleophilic substitution rates at the methoxy oxygen. Comparative kinetic studies (e.g., SN2 reactions with amines) show a 30–50% slower rate than linear analogs. Transition-state modeling (DFT) reveals increased activation energy due to steric clash with the cyclobutyl ring .
  • Experimental Design : Use competitive reactions with isotopically labeled reagents (e.g., ¹⁵N-ammonia) to track substitution pathways. LC-MS/MS quantifies product ratios under varying temperatures and solvent polarities .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Structural Validation : Re-evaluate compound purity via HPLC and X-ray crystallography to rule out polymorphic or hydrate forms that may alter bioactivity .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities to proposed targets (e.g., enzymes or receptors). Discrepancies may arise from off-target effects or assay interference (e.g., fluorescence quenching) .
  • Computational Docking : Compare binding modes in homology models versus crystal structures (e.g., PDB 6V3W) to identify critical interactions missed in prior studies .

Q. How can researchers design experiments to assess the metabolic stability of this compound in hepatic models?

  • Experimental Workflow :

In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS. Identify metabolites (e.g., hydroxylation at cyclobutyl or pyridazinone positions) .

CYP Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorescent probes.

Stability Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridazinone 4-position to reduce oxidative metabolism .

Methodological Considerations

Q. What computational tools are most effective for predicting the physicochemical properties of this compound?

  • Tools :

  • LogP Prediction : Use Schrodinger’s QikProp or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
  • pKa Estimation : ADMET Predictor or MarvinSuite calculates ionization states, guiding salt formation strategies.
  • Solubility : Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) correlate with experimental shake-flask data .
    • Validation : Cross-reference predictions with experimental DSC (differential scanning calorimetry) for melting points and thermodynamic solubility .

Q. How can substituent effects at the pyridazinone 4-position be systematically studied to modulate kinase inhibition?

  • Design Framework :

SAR Library : Synthesize analogs with halogens (Cl, Br), methyl, or trifluoromethyl groups at the 4-position.

Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify selectivity trends.

Structural Analysis : Overlay crystal structures (e.g., PARP inhibitors in PDB 6V3W) to rationalize potency differences. Bulky substituents (e.g., CF₃) may enhance hydrophobic interactions in ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.